molecular formula C21H21N5O4 B11236092 N-(5-Acetamido-2-methoxyphenyl)-1-(1H-indazol-3-YL)-5-oxopyrrolidine-3-carboxamide

N-(5-Acetamido-2-methoxyphenyl)-1-(1H-indazol-3-YL)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11236092
M. Wt: 407.4 g/mol
InChI Key: VIGAYFJSCRIHDB-UHFFFAOYSA-N
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Description

N-(5-Acetamido-2-methoxyphenyl)-1-(1H-indazol-3-YL)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a combination of functional groups, including an acetamido group, a methoxyphenyl group, an indazole ring, and a pyrrolidine-3-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Acetamido-2-methoxyphenyl)-1-(1H-indazol-3-YL)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the indazole ring, followed by the introduction of the pyrrolidine-3-carboxamide moiety. The acetamido and methoxyphenyl groups are then introduced through specific substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing safety measures for handling potentially hazardous reagents. The use of automated reactors and continuous flow processes may also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-Acetamido-2-methoxyphenyl)-1-(1H-indazol-3-YL)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, N-(5-Acetamido-2-methoxyphenyl)-1-(1H-indazol-3-YL)-5-oxopyrrolidine-3-carboxamide can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.

Medicine

In medicine, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for developing new therapeutic agents targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity may also make it useful in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(5-Acetamido-2-methoxyphenyl)-1-(1H-indazol-3-YL)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-Acetamido-2-methoxyphenyl)-1-(1H-indazol-3-YL)-5-oxopyrrolidine-3-carboxamide include other indazole derivatives, pyrrolidine carboxamides, and acetamido-substituted phenyl compounds. These compounds share structural features and may exhibit similar chemical reactivity and biological activity.

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting properties

Properties

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H21N5O4/c1-12(27)22-14-7-8-18(30-2)17(10-14)23-21(29)13-9-19(28)26(11-13)20-15-5-3-4-6-16(15)24-25-20/h3-8,10,13H,9,11H2,1-2H3,(H,22,27)(H,23,29)(H,24,25)

InChI Key

VIGAYFJSCRIHDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43

Origin of Product

United States

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